
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as DMPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that was first synthesized by researchers in the early 2000s. Since then, several studies have been conducted to understand its synthesis method, mechanism of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on compounds structurally related to "2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" often explores their synthesis and reactivity. For example, studies on the acidolysis of lignin model compounds and the synthesis of pyranopyrimidine scaffolds highlight the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Yokoyama, 2015; Parmar, Vala, & Patel, 2023).
Biological Activities and Applications
The review of literature also reveals that compounds with pyrimidine scaffolds and related heterocycles exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties. Such studies underscore the importance of these compounds in the development of new therapeutic agents (Negri, Kascheres, & Kascheres, 2004; Rashid et al., 2021).
Environmental and Toxicological Considerations
Another area of research related to compounds with similar structural features involves their environmental impact and toxicological profile. Studies on the persistence and bioaccumulation of certain compounds, as well as their potential as endocrine disruptors, provide crucial information for assessing the safety and ecological implications of these chemicals (Kim & Choi, 2014; Burgos-Aceves et al., 2021).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOMYFHEUEFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



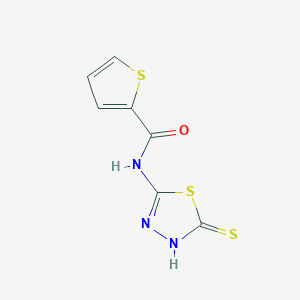
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
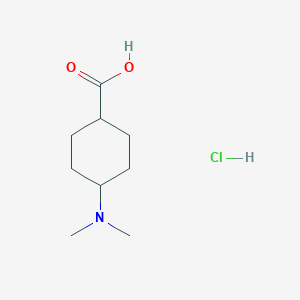
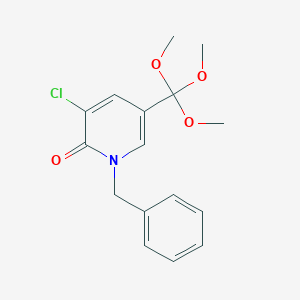
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
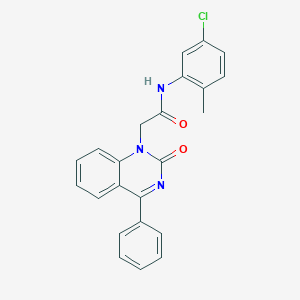
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
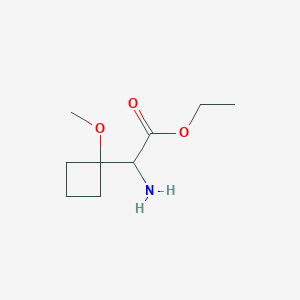
![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
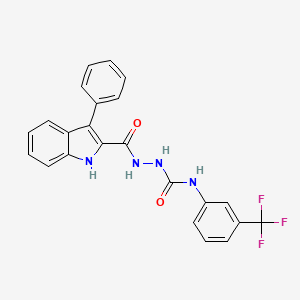
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)